molecular formula C13H15NO3 B2690503 (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 146348-15-4

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Número de catálogo: B2690503
Número CAS: 146348-15-4
Peso molecular: 233.267
Clave InChI: CFGKWSDAMXTRHE-GXSJLCMTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidinone derivative characterized by a 5-membered lactam ring substituted with a carboxylic acid group at the 3-position (R-configuration) and a (1S)-1-phenylethyl group at the 1-position (Figure 1). Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.27 g/mol (CAS: 99735-43-0) . The compound’s stereochemistry is critical for its physicochemical properties and biological interactions. It is commonly used as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands due to its rigid pyrrolidinone scaffold and chiral centers .

Propiedades

IUPAC Name

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGKWSDAMXTRHE-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylethylamine and a suitable pyrrolidine precursor.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction. One common method involves the reaction of an amino acid derivative with a ketone or aldehyde under acidic or basic conditions to form the pyrrolidine ring.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the pyrrolidine intermediate with (S)-1-phenylethylamine in the presence of a suitable catalyst.

    Oxidation and Carboxylation: The final steps involve the oxidation of the pyrrolidine ring to introduce the keto group and the carboxylation to form the carboxylic acid functional group. These reactions typically require oxidizing agents such as potassium permanganate or chromium trioxide and carboxylating agents like carbon dioxide.

Industrial Production Methods

Industrial production of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as continuous flow synthesis and automated reactors may be used to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group at position 5 and the carboxylic acid functionality are key sites for oxidation.

  • Ketone Oxidation :
    Under strong oxidizing agents like KMnO₄ or CrO₃ , the ketone undergoes further oxidation to form a dicarboxylic acid derivative. This reaction typically requires acidic conditions and elevated temperatures (80–100°C).

  • Side-Chain Oxidation :
    The phenylethyl substituent can undergo oxidative cleavage using ozone (O₃) followed by reductive workup (e.g., Me₂S), yielding a carbonyl group .

Example Reaction Pathway:

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acidH2SO4KMnO4Dicarboxylic acid derivative+CO2\text{(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{Dicarboxylic acid derivative} + \text{CO}_2

Reduction Reactions

The ketone and ester groups (if present in derivatives) are susceptible to reduction:

  • Ketone Reduction :
    NaBH₄ or LiAlH₄ selectively reduces the ketone to a secondary alcohol at position 5, retaining the pyrrolidine ring’s integrity.

  • Ester Reduction :
    In methyl ester derivatives (e.g., (R)-methyl 5-oxo-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate), LiAlH₄ reduces the ester to a primary alcohol.

Conditions:

Reaction TypeReagentTemperatureYield (%)
Ketone reductionNaBH₄/MeOH0–25°C75–85
Ester reductionLiAlH₄/THFReflux60–70

Substitution Reactions

The phenylethyl group and carboxylic acid participate in nucleophilic substitutions:

  • Phenylethyl Group Replacement :
    Under basic conditions (e.g., NaOH), the phenylethyl group can be displaced by nucleophiles like amines or thiols, forming new C–N or C–S bonds .

  • Carboxylic Acid Derivatives :
    The carboxylic acid reacts with SOCl₂ to form an acyl chloride, enabling subsequent amidation or esterification.

Example Transformation:

(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acidSOCl2Acyl chloride intermediateR-OHEster derivative\text{(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride intermediate} \xrightarrow{\text{R-OH}} \text{Ester derivative}

Esterification and Hydrolysis

The carboxylic acid undergoes esterification with alcohols (e.g., methanol) under H₂SO₄ catalysis , forming methyl esters. Conversely, ester derivatives hydrolyze in acidic/basic media to regenerate the carboxylic acid.

Key Data:

ReactionConditionsProduct
EsterificationMeOH, H₂SO₄, 60°C, 6hMethyl ester (C₁₄H₁₇NO₃)
Acidic hydrolysisHCl (6M), reflux, 4hRegenerated carboxylic acid

Comparative Reactivity with Analogues

The stereochemistry and substituents critically influence reactivity:

Compound VariationReactivity Difference
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acidReduced enantioselectivity in chiral catalysis
Methyl ester derivative (C₁₄H₁₇NO₃)Enhanced solubility in organic solvents

Degradation Pathways

  • Thermal Decomposition :
    At temperatures >200°C, decarboxylation occurs, yielding CO₂ and a pyrrolidinone derivative.

  • Photolytic Degradation :
    UV exposure in solution leads to ketone photolysis, forming fragmented aldehydes .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing analgesics and anti-inflammatory drugs , enhancing therapeutic efficacy. The compound's structural properties allow it to interact effectively with biological targets, making it valuable in drug formulation.

ApplicationDescription
AnalgesicsUsed in the synthesis of pain-relief medications.
Anti-inflammatory drugsEnhances the efficacy of drugs that reduce inflammation.

Biochemical Research

Enzyme Inhibition Studies

Recent studies have shown that derivatives of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid can inhibit the BACE-1 enzyme, which is implicated in Alzheimer's disease. The compound demonstrates sub-micromolar activity against this enzyme, making it a potential candidate for further research into Alzheimer's therapeutics .

Organic Synthesis

Building Block for Complex Molecules

The compound is widely used as a building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules necessary for medicinal chemistry. This capability is critical for developing new drugs and understanding complex biochemical pathways.

Reaction TypeExample
C–H ActivationUtilized in directed C(sp³)–H activation to synthesize stereochemically dense derivatives.
Asymmetric SynthesisFacilitates the production of enantiomerically pure compounds essential for pharmaceuticals.

Chiral Catalysis

Asymmetric Synthesis Applications

Due to its chiral nature, (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is valuable in asymmetric synthesis . It enables chemists to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry where the chirality of drugs can significantly affect their efficacy and safety.

Material Science

Development of Innovative Materials

The compound is also explored for its potential applications in material science. Researchers are investigating its use in developing new materials with specific properties, such as polymers or coatings, which could benefit industries focused on innovation and sustainability.

Case Study 1: Inhibition of BACE-1 Enzyme

A recent study demonstrated that fully substituted derivatives of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid could inhibit the BACE-1 enzyme effectively. The research utilized directed C(sp³)–H activation techniques to enhance the compound's activity against this target, showcasing its potential in Alzheimer's disease treatment .

Case Study 2: Asymmetric Synthesis of α-Amino Acids

Another study highlighted the use of this compound in synthesizing γ-functionalized α-amino acid derivatives through asymmetric methods. This application illustrates the versatility of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid as a key reagent in creating biologically relevant compounds .

Mecanismo De Acción

The mechanism of action of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

The following table compares (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid with analogs differing in substituents or stereochemistry:

Compound Name Substituents Molecular Formula Key Properties Synthesis Yield Biological Activity References
(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid 1-(1S-phenylethyl), 3R-COOH C₁₃H₁₅NO₃ Chiral, moderate solubility 16–97% Enzyme inhibitor (research)
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid 1-phenyl, 3-COOH C₁₁H₁₁NO₃ Higher lipophilicity Not reported Antioxidant potential
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 1-methyl, 3-COOH C₆H₉NO₃ High aqueous solubility 68% (crude) Industrial applications
(3S)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid 1-(1S-phenylethyl), 3S-COOH C₁₃H₁₅NO₃ Enantiomer; altered receptor binding 97% Research use
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 1-(5-Cl-2-OH-phenyl), 3-COOH C₁₁H₁₀ClNO₄ Antioxidant (1.5× ascorbic acid) Not reported Potent antioxidant

Key Differences and Trends

Substituent Effects on Bioactivity
  • Phenylethyl vs. Phenyl Groups : The (1S)-1-phenylethyl group in the target compound enhances stereochemical complexity and likely improves target selectivity compared to the simpler phenyl group in 5-oxo-1-phenylpyrrolidine-3-carboxylic acid .
  • Chloro-Hydroxyphenyl Derivatives : Substitution with electron-withdrawing groups (e.g., Cl, OH) significantly boosts antioxidant activity, as seen in 1-(5-chloro-2-hydroxyphenyl) derivatives, which exhibit 1.5× higher radical scavenging activity than ascorbic acid .
Stereochemical Impact
  • Enantiomers such as (3R)- vs. (3S)-configured carboxylic acid derivatives show divergent biological behaviors. For example, (3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid (CAS: 173340-19-7) may exhibit distinct binding modes in chiral environments .

Actividad Biológica

(3R)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). This enzyme is crucial in the development of Alzheimer's disease, making the study of this compound particularly relevant for therapeutic applications.

The molecular formula of (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid is C13H15NO3, with a molecular weight of 233.26 g/mol. The compound features a pyrrolidine ring, a carboxylic acid group, and a phenylethyl substituent, contributing to its unique biological activity.

Inhibition of BACE-1

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit sub-micromolar activity against BACE-1. The interaction between these compounds and the enzyme occurs at the S2' subsite, where the aryl appendage plays a critical role in binding affinity. This suggests that modifications to the structure can enhance inhibitory potency and selectivity.

CompoundBACE-1 Inhibition (IC50)
(3R)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid< 0.5 µM
Other derivativesVaries

Cytotoxicity Studies

In vitro cytotoxicity tests have been performed using various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The MTT assay revealed that some derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutics like Doxorubicin.

Cell LineCompound TestedIC50 (µM)
MCF-7(3R)-5-Oxo...10
A549(3R)-5-Oxo...15

These findings indicate that structural variations in the compound can lead to enhanced cytotoxic effects, suggesting potential for further development as anticancer agents.

The proposed mechanism by which (3R)-5-Oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid exerts its biological effects involves:

  • Enzyme Inhibition : By binding to BACE-1, it prevents the cleavage of amyloid precursor protein, thus potentially reducing amyloid plaque formation associated with Alzheimer's disease.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through modulation of cell signaling pathways that control cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

Case Study 1: Alzheimer’s Disease Model

In a transgenic mouse model of Alzheimer's disease, administration of BACE-1 inhibitors derived from 5-oxopyrrolidine led to decreased amyloid plaque deposition and improved cognitive function.

Case Study 2: Cancer Treatment

In clinical trials involving patients with advanced solid tumors, derivatives of this compound showed promising results in terms of tumor shrinkage and overall survival rates when combined with conventional therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid, and how can stereochemical control be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using chiral auxiliaries. For example, refluxing with hydrazine hydrate and acetic acid under controlled conditions enables the formation of the pyrrolidine ring. Catalytic hydrogenation or chiral resolution techniques (e.g., using (S)-1-phenylethylamine derivatives) ensure stereochemical purity at the 3R and 1S positions . Key steps include monitoring reaction progress via TLC and optimizing solvent polarity to enhance diastereomeric excess.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : 1H and 13C NMR (e.g., in DMSO-d6) confirm regiochemistry and stereochemistry. For example, coupling constants (J values) distinguish axial/equatorial protons in the pyrrolidine ring .
  • IR : Absorbance peaks near 1700 cm⁻¹ verify the carbonyl group of the 5-oxo moiety .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ = ~262.1) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity (>97%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict stereochemical outcomes and optimize reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For instance, comparing Gibbs free energy differences between diastereomeric intermediates (e.g., 3R vs. 3S configurations) guides catalyst selection. Solvent effects are simulated using polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in reported spectral data or melting points for this compound?

  • Methodological Answer :

  • Reproducibility : Validate synthetic protocols using independent replicates.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
  • Standardization : Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments .
    • Example: Discrepancies in melting points (e.g., 247–248°C in ethanol vs. 237°C for analogs) may arise from polymorphic forms. Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) clarifies this .

Q. How can derivatives of this compound be designed to study structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :

  • Functionalization : Introduce substituents at the pyrrolidine 3-carboxylic acid group (e.g., esterification, amidation) to modulate lipophilicity .
  • Bioisosteres : Replace the phenylethyl group with fluorinated or heteroaromatic analogs to enhance metabolic stability .
  • Pharmacophore Mapping : Molecular docking studies (e.g., AutoDock Vina) identify key interactions with target enzymes .

Q. What mechanistic insights explain the compound’s reactivity in catalytic hydrogenation or cyclization steps?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrogen uptake rates under varying pressures (1–5 atm) to identify rate-limiting steps .
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer pathways during cyclization .
  • In Situ IR : Track carbonyl reduction (C=O to C–O) in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.